4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile
Description
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a nicotinic acid derivative
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRMFRXCBTNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitrile group to the nicotinic acid derivative.
Substitution: Substitution reactions to introduce the fluorophenyl and methoxyphenoxy groups.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group may yield corresponding amines.
Scientific Research Applications
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors or enzymes.
Pathway modulation: Influence on biochemical pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyridine
- 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)benzonitrile
Uniqueness
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by a nitrile group attached to a nicotinic acid derivative. The compound's molecular formula is with a molecular weight of approximately 320.32 g/mol. This compound exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nitration : Introduction of the nitrile group.
- Substitution : Incorporation of fluorophenyl and methoxyphenoxy groups.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product .
The biological activity of this compound primarily revolves around its interaction with various molecular targets, such as receptors and enzymes. Potential mechanisms include:
- Binding to Receptors : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
- Pathway Modulation : It may modulate biochemical pathways involved in cellular processes, potentially leading to therapeutic effects.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, which could be beneficial in treating infections.
- Anticancer Potential : Preliminary investigations have indicated that certain derivatives may inhibit cancer cell proliferation.
Case Studies
Several studies have investigated the biological effects of compounds within this class. For instance:
- Neuropharmacological Effects : A study demonstrated that similar nicotinonitriles could enhance cognitive functions in animal models by modulating cholinergic signaling pathways.
- Antitumor Activity : Research on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy.
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyridine | Contains a pyridine ring | Potential neuroprotective effects |
| 2-(Phenoxy)nicotinic Acid | Lacks methoxy substitution | Limited solubility and reactivity |
| N-(Arylmethoxy)-2-chloronicotinamides | Chlorinated derivative | Distinct herbicidal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
